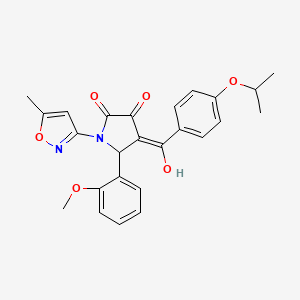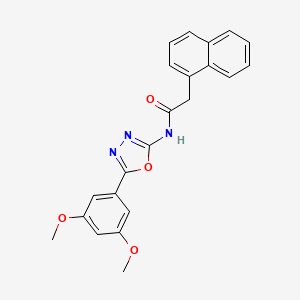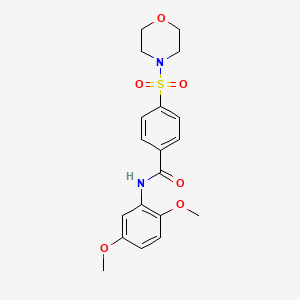
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves detailing the molecular structure of the compound, including bond lengths and angles, hybridization states of the atoms, and the presence of any functional groups.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS, etc.).Aplicaciones Científicas De Investigación
Intramolecular Interactions in Carbenes
Research by Cox et al. (2004) explored the flash vacuum pyrolysis of related compounds, yielding various pyrroles and pyridines. This study highlights the potential of similar structures in chemical reactions, particularly in forming intermediate compounds like 1,4-oxazepines, useful in organic synthesis and pharmaceutical applications Cox et al., 2004.
Orientational Isomerism in Self-Assembling Capsules
Kobayashi et al. (2007) investigated the orientational isomerism of encapsulated unsymmetrical guests in heterodimeric capsules. This research demonstrates the significance of electronic environments in determining the orientation of guests, which is crucial in drug delivery systems and molecular recognition processes Kobayashi et al., 2007.
Synthesis of Amino-Isoxazoles
Sobenina et al. (2005) reported on the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles, which are of interest due to their potential biological activities. This synthesis pathway can be relevant for developing new compounds with therapeutic properties Sobenina et al., 2005.
Isolation of Novel Compounds from Natural Sources
Research by Yang et al. (2002) involved isolating pyrrole alkaloids and other compounds from Formosan Zanthoxylum simulans. Such studies contribute to discovering new bioactive molecules with potential pharmaceutical applications Yang et al., 2002.
Synthesis of Heterocycles with Aldehyde Functionality
Mahata et al. (2003) demonstrated the use of related compounds as synthons for creating various heterocycles. This research aids in the development of new synthetic pathways for pharmaceuticals and other chemical industries Mahata et al., 2003.
Potential Biomedical Applications
Ryzhkova et al. (2020) investigated a compound structurally similar to 3-Hydroxy-4-(4-Isopropoxybenzoyl)-5-(2-Methoxyphenyl)-1-(5-Methylisoxazol-3-yl)-1H-Pyrrol-2(5H)-one for its potential in treating inflammatory diseases. This highlights the therapeutic relevance of such compounds Ryzhkova et al., 2020.
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, as well as the hazards associated with the compound.
Direcciones Futuras
This involves speculating on potential future research directions involving the compound, based on its properties and uses.
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-14(2)32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-4)27(25(30)24(21)29)20-13-15(3)33-26-20/h5-14,22,28H,1-4H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFMRXJNOPKLON-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)
